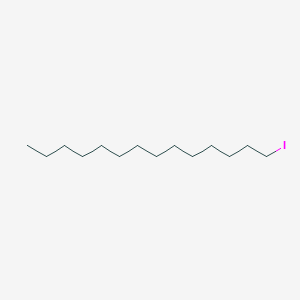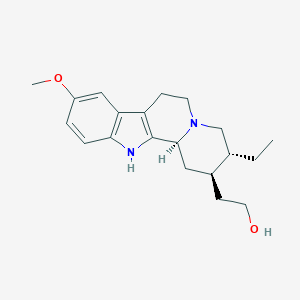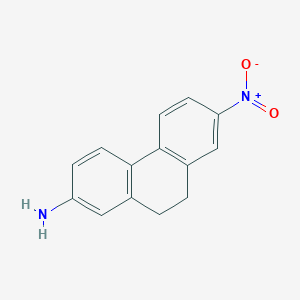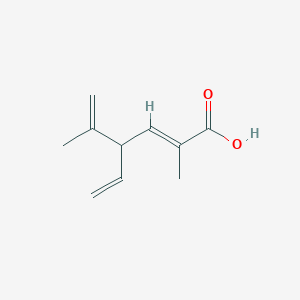
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid, also known as geranic acid, is a natural compound found in various plants such as lemongrass, rose oil, and ginger oil. It is a member of the family of unsaturated fatty acids and is widely used in the food, cosmetic, and pharmaceutical industries. Geranic acid has been found to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties.
作用機序
The mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid is not fully understood, but it is believed to involve several pathways. Geranic acid has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Geranic acid has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent or treat various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Geranic acid has also been found to have a positive effect on lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood.
実験室実験の利点と制限
Geranic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other natural compounds. It also has a wide range of biological activities, making it useful for studying various diseases and conditions. However, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its stability and purity can be affected by factors such as light and temperature, which can affect its biological activity.
将来の方向性
There are several future directions for research on (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid. One area of interest is its potential use as a natural preservative in the food and cosmetic industries. Geranic acid has been found to possess antimicrobial properties, which can help prevent the growth of harmful bacteria and fungi. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Geranic acid has been found to have a positive effect on cognitive function and memory, and may have potential as a therapeutic agent for these conditions. Finally, further research is needed to fully understand the mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid and its potential use in the treatment of cancer and other diseases.
合成法
Geranic acid can be synthesized by several methods, including extraction from natural sources and chemical synthesis. Extraction from natural sources involves the isolation of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid from plant materials by using solvents such as ethanol or hexane. Chemical synthesis involves the reaction of geraniol, a natural alcohol, with an oxidizing agent such as potassium permanganate or chromic acid.
科学的研究の応用
Geranic acid has been extensively studied for its biological activities, including its antimicrobial, antioxidant, and anticancer properties. Studies have shown that (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid exhibits antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antioxidant activity, which can help prevent oxidative damage to cells and tissues. In addition, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
特性
CAS番号 |
17152-12-4 |
|---|---|
製品名 |
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
(2E)-4-ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C10H14O2/c1-5-9(7(2)3)6-8(4)10(11)12/h5-6,9H,1-2H2,3-4H3,(H,11,12)/b8-6+ |
InChIキー |
IVZCQNFSZAFCLM-SOFGYWHQSA-N |
異性体SMILES |
CC(=C)C(C=C)/C=C(\C)/C(=O)O |
SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
正規SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



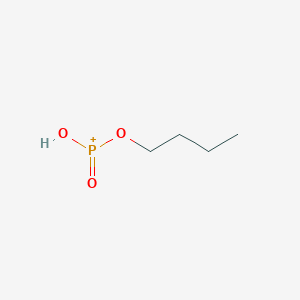
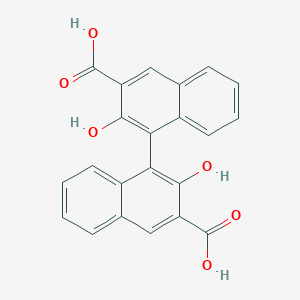
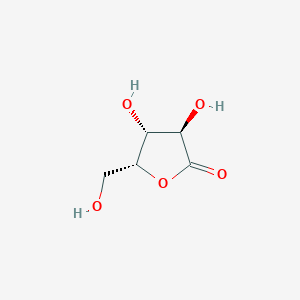
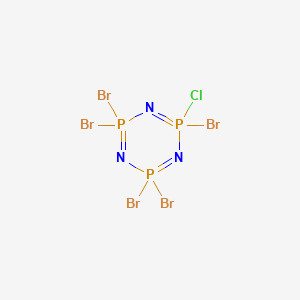
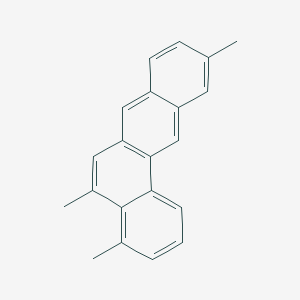
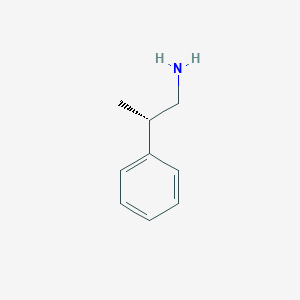
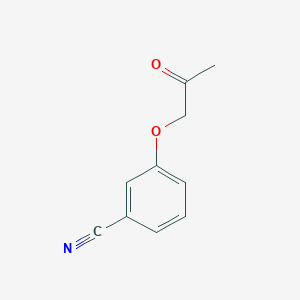
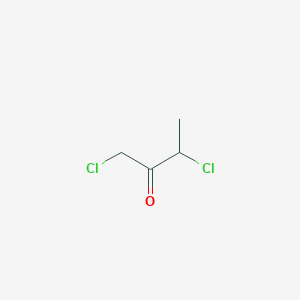
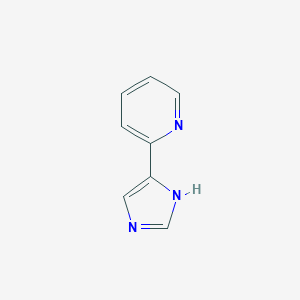
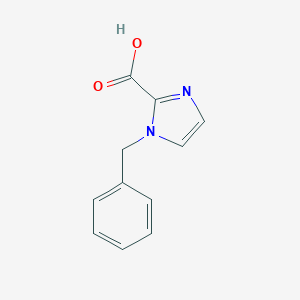
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
